Glucocheirolin

Catalog No.
S636343
CAS No.
15592-36-6
M.F
C11H21NO11S3
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucocheirolin

CAS Number

15592-36-6

Product Name

Glucocheirolin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfonyl-N-sulfooxybutanimidothioate

Molecular Formula

C11H21NO11S3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C11H21NO11S3/c1-25(17,18)4-2-3-7(12-23-26(19,20)21)24-11-10(16)9(15)8(14)6(5-13)22-11/h6,8-11,13-16H,2-5H2,1H3,(H,19,20,21)/t6-,8-,9+,10-,11+/m1/s1

InChI Key

OFKKQTQFWWIRBD-ZHVGPZTNSA-N

SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Description

The exact mass of the compound beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Beta-glucans are known for their diverse biological activities and are used in various scientific fields. For instance, they are used in the field of nutraceuticals, functional foods, and cosmetics . They exhibit versatile biological activities, such as immunomodulatory, antitumor, antioxidant, and antiviral properties, as well as gut microbiota regulation .

In terms of application methods, beta-glucans are usually extracted from sources like yeast cell walls or certain types of mushrooms, and then purified for use in various applications . The extraction, purification, and structural characterization of these polysaccharides have received wide attention from scholars globally .

As for the outcomes, studies have shown that beta-glucans can nutritionally potentiate, modulate and help normalize the immune response . They have been shown to activate macrophage immune cells and NK-Cells, plus in turn, the T-Cells, and B-Cells including selected cytokines and complement .

Glucocheirolin is a member of the glucosinolate family, specifically classified as an alkylglucosinolates. These compounds are characterized by a sulfur-containing structure that contributes to their biological activity. Glucocheirolin has the chemical formula C11H21NO11S3C_{11}H_{21}NO_{11}S_{3} and is primarily derived from certain plant species, particularly within the Brassicaceae family, such as Erysimum corinthium Boiss . This compound plays a significant role in plant defense mechanisms against herbivores and pathogens.

Glucocheirolin undergoes hydrolysis, primarily catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds. Upon hydrolysis, glucosinolates like glucocheirolin can yield isothiocyanates, nitriles, or other products depending on the conditions and the specific enzyme activity involved . The general reaction can be represented as follows:

GlucocheirolinmyrosinaseIsothiocyanate+Other Products\text{Glucocheirolin}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Other Products}

This hydrolysis process is crucial for the bioactivity of glucocheirolin, contributing to its potential health benefits.

Glucocheirolin exhibits various biological activities, primarily attributed to its hydrolysis products. Studies indicate that these compounds may possess antioxidant, anticancer, and anti-inflammatory properties . Specifically, isothiocyanates derived from glucosinolates have been shown to modulate cellular pathways involved in cancer prevention and exhibit protective effects against oxidative stress. Additionally, glucocheirolin may have antinutritional effects due to its role in plant defense mechanisms .

The synthesis of glucocheirolin can occur through both natural biosynthetic pathways and synthetic chemical methods. In plants, it is synthesized from amino acids via a series of enzymatic reactions that involve cytochrome P450 enzymes and transferases .

Chemical Synthesis: Synthetic strategies include:

  • Anomeric Disconnection: This method involves creating a glucosyl donor and a thiohydroxamic acid acceptor.
  • Hydroximate Disconnection: This approach focuses on linking hydroxamic acids with glucose moieties .

These methods allow for the production of pure glucocheirolin for research and application purposes.

Glucocheirolin has several applications:

  • Nutraceuticals: Due to its potential health benefits, it is investigated for use in dietary supplements aimed at cancer prevention.
  • Agriculture: Its role in plant defense makes it valuable in developing pest-resistant crops.
  • Food Industry: As a natural compound, it can be explored for its flavoring properties and health-promoting effects in food products .

Research on glucocheirolin's interactions focuses on its bioactive hydrolysis products. Studies have shown that these products can interact with various biological targets, including enzymes involved in detoxification processes such as glutathione S-transferases. This interaction may enhance the protective effects against carcinogens . Furthermore, investigations into how glucocheirolin influences gut microbiota are ongoing, highlighting its potential role in promoting digestive health.

Glucocheirolin shares structural and functional similarities with other glucosinolates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
GlucoiberinC10H17NO10SC_{10}H_{17}NO_{10}SKnown for its anticancer properties
SinigrinC10H17NO9SC_{10}H_{17}NO_{9}SPredominantly found in black mustard
GlucoraphaninC12H21NO10SC_{12}H_{21}NO_{10}SExhibits strong antioxidant activity
ProgoitrinC12H17NO9SC_{12}H_{17}NO_{9}SAssociated with goiter formation
GluconapinC12H21NO9SC_{12}H_{21}NO_{9}SFound in rapeseed; potential anti-cancer effects

Uniqueness of Glucocheirolin: What distinguishes glucocheirolin from these compounds is its specific structural configuration and the unique profile of bioactive metabolites produced upon hydrolysis. Its particular side-chain modifications contribute to distinct biological activities not observed in all other glucosinolates.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

439.02767401 g/mol

Monoisotopic Mass

439.02767401 g/mol

Heavy Atom Count

26

UNII

CL6LDP7ZC8

Other CAS

15592-36-6

Wikipedia

Glucocheirolin

Dates

Modify: 2023-08-15

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